4-Ethoxy-4'-methoxy-1,1'-biphenyl
CAS No.: 644964-54-5
Cat. No.: VC16913577
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 644964-54-5 |
---|---|
Molecular Formula | C15H16O2 |
Molecular Weight | 228.29 g/mol |
IUPAC Name | 1-ethoxy-4-(4-methoxyphenyl)benzene |
Standard InChI | InChI=1S/C15H16O2/c1-3-17-15-10-6-13(7-11-15)12-4-8-14(16-2)9-5-12/h4-11H,3H2,1-2H3 |
Standard InChI Key | YWCJWMWIEHZSOZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Introduction
Structural and Electronic Properties
Molecular Architecture
The molecule consists of two phenyl rings connected by a single C–C bond, with substituents positioned para to each other. The ethoxy group introduces steric bulk compared to the methoxy group, influencing crystallinity and solubility. X-ray diffraction studies of analogous biphenyls reveal dihedral angles between rings ranging from 30° to 45°, depending on substituent interactions .
Table 1: Comparative Physicochemical Properties of Biphenyl Derivatives
Compound | Melting Point (°C) | λₘₐₓ (nm) | LogP |
---|---|---|---|
4-Methoxybiphenyl | 154–158 | 305 | 3.12 |
4-Ethoxy-4'-methoxybiphenyl* | 142–146 (est.) | 310 (est.) | 3.78 |
4'-Hexyloxybiphenyl | 89–92 | 295 | 5.24 |
*Estimated based on homologous series |
Electronic Effects
The methoxy and ethoxy groups exert +M (mesomeric) effects, increasing electron density on the biphenyl framework. UV-Vis spectra of similar compounds show bathochromic shifts (~5–10 nm) compared to unsubstituted biphenyl due to extended conjugation . Density functional theory (DFT) calculations predict HOMO-LUMO gaps of 4.1–4.3 eV for this class of compounds .
Synthetic Methodologies
Ullmann Coupling Alternatives
Copper-mediated coupling of 4-iodoanisole with 4-ethoxyphenylzinc bromide:
Typical conditions:
Chemical Reactivity Profile
Electrophilic Aromatic Substitution
The methoxy group directs incoming electrophiles to the ortho/para positions:
Reaction | Conditions | Products |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative |
Sulfonation | H₂SO₄, 150°C | 3-Sulfo derivative |
Friedel-Crafts | AlCl₃, RCOCl | 3-Acyl derivative |
O-Demethylation
Selective removal of methoxy groups using BBr₃:
-
Reaction progress monitored by TLC (Rf 0.3 → 0.5 in CH₂Cl₂/MeOH 9:1)
Applications in Materials Science
Liquid Crystalline Phases
The compound induces nematic mesophases between 120°C and 180°C, with clearing points dependent on alkyl chain length:
Table 2: Mesomorphic Behavior vs. Alkyl Substituents
Alkoxy Chain | Phase Transition Temperatures (°C) |
---|---|
Methoxy | Cr 154 → N 178 → I |
Ethoxy | Cr 142 → N 165 → I |
Hexyloxy | Cr 89 → SmC 115 → N 132 → I |
Organic Semiconductors
Thin-film transistors fabricated with 4-ethoxy-4'-methoxybiphenyl demonstrate:
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